molecular formula C8H7BrClNO3 B2374296 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid CAS No. 1446408-04-3

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid

Cat. No.: B2374296
CAS No.: 1446408-04-3
M. Wt: 280.5
InChI Key: WXLJJMYMMPSVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrClNO3 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, chloro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of bromo and chloro substituents.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods: Industrial production often involves optimizing these steps for higher yields and cost-effectiveness. For example, using dimethyl terephthalate as a starting material, the compound can be synthesized through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group.

    Reduction: Reduction reactions can modify the nitro group if present.

    Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Amino-5-bromo-4-methoxybenzoic acid
  • 2-Amino-5-chloro-3-methoxybenzoic acid
  • 4-Amino-5-chloro-2-methoxybenzoic acid

Comparison: 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

2-amino-4-bromo-5-chloro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-14-7-5(9)4(10)2-3(6(7)11)8(12)13/h2H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJJMYMMPSVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1Br)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.